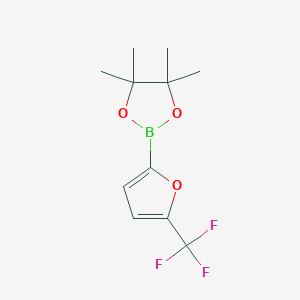

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane

Beschreibung

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane is a pinacol boronate ester featuring a 5-(trifluoromethyl)-substituted furan ring. This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (CF₃) group on the furan ring introduces strong electron-withdrawing effects, which can modulate the electronic properties of the boronate, enhancing its stability and reactivity in specific catalytic systems.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)furan-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-9(2)10(3,4)18-12(17-9)8-6-5-7(16-8)11(13,14)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIIZYKCPVHTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226354-39-6 | |

| Record name | 4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)furan-2-yl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with a suitable boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.

Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less electronegative group.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Boronic acids and their derivatives.

Reduction: Compounds with reduced trifluoromethyl groups.

Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. It serves as a boron source in cross-coupling reactions such as Suzuki-Miyaura reactions. The presence of the trifluoromethyl group increases the reactivity and selectivity of the compound in forming carbon-carbon bonds.

Material Science

In material science, this compound can be utilized to develop new materials with enhanced properties. Its unique structure allows for the modification of polymer matrices to improve thermal stability and mechanical strength.

Pharmaceutical Chemistry

The compound's ability to act as a boron-containing building block makes it valuable in pharmaceutical chemistry. It can be incorporated into drug molecules to improve their bioavailability and therapeutic efficacy. Research has shown that boron-containing compounds can exhibit anti-cancer properties by interfering with cellular processes.

Fluorinated Compounds Research

Given its trifluoromethyl group, this compound is also relevant in the study of fluorinated compounds. Fluorination can significantly alter the biological activity and chemical stability of organic molecules, making it a focal point in drug design and development.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. The reaction yielded high purity and yield of the desired biaryl products under mild conditions compared to traditional methods.

Case Study 2: Polymer Modification

Research involving polymer composites showed that incorporating this compound improved the thermal properties of the polymer matrix significantly. The modified polymers exhibited enhanced thermal stability and mechanical strength due to the interaction between the dioxaborolane structure and the polymer chains.

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

Cross-Coupling Reactions: The boronic ester group targets transition metal catalysts, such as palladium, to form carbon-carbon bonds.

Biological Systems: The compound may target specific enzymes or receptors involved in various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Furan-Based Dioxaborolanes

Key structural analogs include:

- 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2h): Synthesized via hydrogenation using 5% Rh/C in ethanol with 89% yield. The unsubstituted furan ring provides a less electron-deficient boronate, favoring reactivity in cross-couplings with electron-rich partners .

- 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2j) : The fused benzofuran system increases steric bulk and conjugation, achieving an 85% yield in hexane solvent. This structure enhances stability but may reduce reactivity in sterically demanding reactions .

However, the strong electron-withdrawing nature of CF₃ may also necessitate optimized catalytic conditions to prevent premature hydrolysis or side reactions.

Thiophene- vs. Furan-Substituted Analogs

- 2-{5-(5-Decylthiophen-2-yl)thiophen-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5) : Thiophene’s higher electron density compared to furan enhances its reactivity in cross-couplings. This compound was synthesized with 73.3% yield using n-BuLi and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by acidic workup .

Comparison Insight : Thiophene-based boronates generally exhibit faster oxidative addition in palladium-catalyzed reactions due to their electron-rich nature. The target compound’s CF₃-furan substituent, in contrast, may require more activated catalysts (e.g., Pd with electron-deficient ligands) to achieve comparable efficiency.

Fluorinated and Perfluoroalkyl-Substituted Derivatives

- (E/Z)-4,4,5,5-Tetramethyl-2-(9,9,10,10,11,11,12,12,12-nonafluoro-7-methyldodec-6-en-5-yl)-1,3,2-dioxaborolane (2a): Features a perfluoroalkyl chain, synthesized via radical-polar crossover reactions. Such fluorinated derivatives exhibit unique solubility profiles and are prized in materials science for their hydrophobicity and thermal stability .

- (E/Z)-4,4,5,5-Tetramethyl-2-(tridecafluoro-7-methyltetradec-6-en-5-yl)-1,3,2-dioxaborolane (2b) : NMR data (¹H, ¹³C, ¹⁹F) confirm the influence of fluorinated chains on boronate electronic properties, with fluorine atoms inducing strong deshielding effects .

Comparison Insight : While the target compound’s CF₃ group enhances electron deficiency, perfluoroalkyl-substituted analogs (e.g., 2a, 2b) are more specialized for applications requiring extreme chemical inertness. The trifluoromethyl-furan derivative strikes a balance between electronic modulation and synthetic accessibility.

Aryl-Substituted Dioxaborolanes with Electron-Withdrawing Groups

- 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane : A phenyl analog with a meta-CF₃ group, commonly used in Suzuki couplings for biaryl synthesis. Its electronic profile is comparable to the target compound but lacks the heteroaromatic furan ring’s conjugation effects .

- 4,4,5,5-Tetramethyl-2-(3-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane : The nitro group further increases electron deficiency, but such compounds are prone to reduction side reactions under catalytic conditions .

Comparison Insight : Heteroaromatic boronates (e.g., furyl, thienyl) often exhibit faster coupling kinetics compared to purely aryl-substituted analogs due to improved palladium-ligand interactions. The target compound’s furan-CF₃ moiety combines the benefits of heteroaromaticity and electron withdrawal.

Alkenyl and Styryl-Substituted Derivatives

- (E/Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a, 9a) : Styryl groups enable conjugate addition pathways. These derivatives are synthesized via hydroboration of terminal alkynes and are valuable in synthesizing allylated products .

Comparison Insight : Alkenyl boronates offer distinct reactivity in allylation and cycloaddition reactions, whereas the target compound’s rigid furan-CF₃ structure is better suited for aromatic cross-couplings.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane (CAS Number: 1402233-43-5) is a boron-containing compound known for its unique structural properties and potential biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 338.1 g/mol. It features a dioxaborolane ring structure that contributes to its reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈BF₃O₃ |

| Molecular Weight | 338.1 g/mol |

| CAS Number | 1402233-43-5 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activity

The biological activity of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane is primarily linked to its role as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl and furan substituents enhance its lipophilicity and reactivity towards various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. In one study, the synthesized derivatives showed IC50 values in the low micromolar range against COX-2 . This suggests potential applications in cancer therapy.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Research indicates that dioxaborolanes can act as effective inhibitors of nitric oxide synthases (NOS), which are implicated in various pathological conditions including neurodegenerative diseases and cancer . The specific activity against different NOS isoforms (neuronal, endothelial, and inducible) has been characterized through in vitro assays.

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of various dioxaborolanes including 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane demonstrated its utility in creating targeted anticancer agents. The synthesized compounds were tested for their cytotoxicity against human cancer cell lines such as HeLa and MCF-7. Results indicated that certain derivatives exhibited selective cytotoxicity with minimal effects on normal cells .

Another research effort explored the mechanism by which dioxaborolanes exert their biological effects. The study proposed that these compounds may interfere with cellular signaling pathways involved in apoptosis and cell proliferation. Specifically, the interaction with COX enzymes was highlighted as a critical pathway leading to reduced tumor growth in preclinical models .

Q & A

(Basic) What are the standard synthetic protocols for preparing 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)furan-2-yl)-1,3,2-dioxaborolane?

The compound can be synthesized via catalytic hydrogenation or cross-coupling methods. For furan-substituted dioxaborolanes, 5% Rh/C in ethanol is a widely used catalytic system, yielding ~89% under optimized conditions. Reaction parameters include:

- Catalyst loading : 5% Rh/C or Pd/C.

- Solvent : Ethanol or hexane.

- Temperature : Ambient to 50°C.

- Reaction time : 12–24 hours for full conversion.

NMR validation is critical to confirm structural integrity, as seen in analogous furyl-dioxaborolane syntheses .

(Advanced) How does catalyst selection influence byproduct formation during synthesis?

Catalyst choice significantly impacts byproduct profiles. For example:

- Pd/C : Produces 18% HOBpin (boron-containing byproduct) due to incomplete hydrogenation.

- Rh/C : Reduces HOBpin to 4% with extended reaction times (12.5 hours), enhancing purity.

This highlights the need for catalyst screening and reaction time optimization to minimize impurities. Rh/C is preferred for high-yield, low-byproduct syntheses of sterically hindered dioxaborolanes .

(Basic) What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the furan and trifluoromethyl substituents. Chemical shifts for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and furan protons (δ ~6.5–7.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHBFO: calc. 281.12).

- X-ray Crystallography : Resolves steric effects from tetramethyl groups and furan orientation .

(Advanced) What steric or electronic challenges arise in Suzuki-Miyaura coupling reactions with this compound?

- Steric Hindrance : The tetramethyl groups on the dioxaborolane ring reduce reactivity with bulky aryl halides, requiring elevated temperatures (80–100°C) or microwave-assisted conditions.

- Electron-Withdrawing Effects : The trifluoromethyl group on the furan enhances electrophilicity but may destabilize the boronate intermediate.

- Optimization Strategies : Use Pd(PPh) or SPhos ligands to accelerate transmetallation. Solvent systems like toluene/water (3:1) improve coupling efficiency .

(Basic) What are the primary applications of this compound in academic research?

- Organic Synthesis : Key intermediate for biaryl compounds via Suzuki-Miyaura coupling.

- Medicinal Chemistry : Building block for trifluoromethyl-containing drug candidates (e.g., kinase inhibitors).

- Materials Science : Modifies electronic properties of conjugated polymers for OLEDs or sensors .

(Advanced) How can researchers resolve contradictions in catalytic efficiency reported across studies?

Discrepancies often stem from:

- Catalyst Purity : Commercial Pd/C or Rh/C may vary in metal dispersion.

- Solvent Effects : Ethanol vs. hexane alters reaction kinetics.

- Substrate Ratios : Excess boronic ester (1.2–1.5 equiv.) improves yields.

Systematic reproducibility protocols should include: - Catalyst characterization (TEM for particle size).

- Controlled atmosphere (argon vs. hydrogen).

- Kinetic monitoring via B NMR to track boron intermediates .

(Basic) What safety precautions are necessary when handling this compound?

- Storage : Inert atmosphere (N or Ar) at –20°C to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Waste Disposal : Quench with excess water to hydrolyze boronate esters before disposal .

(Advanced) How does the trifluoromethyl group influence the compound’s reactivity in photoredox catalysis?

The strong electron-withdrawing effect of CF:

- Reduces the LUMO energy, enhancing participation in radical cross-coupling.

- Stabilizes boron-centered radicals in visible-light-mediated reactions.

- Requires iridium-based photocatalysts (e.g., Ir(ppy)) for efficient single-electron transfer .

(Basic) What solvent systems are compatible with this compound?

- Polar aprotic solvents : THF, DMF (for cross-coupling).

- Hydrogenation solvents : Ethanol, hexane.

- Avoid protic solvents : Water or methanol may hydrolyze the boronate ester .

(Advanced) How can computational modeling aid in predicting reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.